
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride, also known as DMMA, is a chemical compound that belongs to the pyridazine family. It has a molecular formula of C7H13Cl2N3 and a molecular weight of 210.1 g/mol .
Molecular Structure Analysis
The molecular structure of (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride is based on its molecular formula, C7H13Cl2N3 . The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with two methyl groups and a methanamine group.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: is a valuable precursor in the synthesis of heterocyclic compounds . These compounds are crucial in the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities.
High-Performance Liquid Chromatography (HPLC)
This compound is used as a derivatizing agent in HPLC for the determination of glyoxal, methylglyoxal, and diacetyl in urine . Its reactivity allows for accurate and sensitive detection of these biomarkers, which are important in clinical diagnostics.
Anti-Microbial Activity
In microbiological research, (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride has shown potential as a scaffold for developing new anti-microbial agents . Its structural framework can be modified to enhance activity against various bacterial strains.
Cytotoxicity Studies
The compound is also used in cytotoxicity studies to evaluate the safety profile of new drug candidates . Its chemical structure can interact with biological systems, making it a useful tool for assessing potential toxic effects.
Materials Science
In materials science, the compound’s unique structural characteristics may find applications in the development of new materials with specific desired properties . It could serve as a building block for creating advanced polymers or composites.
Chemical Synthesis
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: is involved in various chemical synthesis processes . Its reactivity with different chemical groups makes it a versatile reagent for constructing complex organic molecules.
Analytical Chemistry
The compound is utilized in analytical chemistry as a standard or reference material . Its well-defined properties ensure the reliability and accuracy of analytical methods.
Research and Development
Lastly, it is used extensively in R&D laboratories for exploratory studies . Researchers leverage its chemical properties to investigate new reactions, synthesize novel compounds, and understand mechanistic pathways.
Eigenschaften
IUPAC Name |
(5,6-dimethylpyridazin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)10-9-4-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDRKJTZADEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




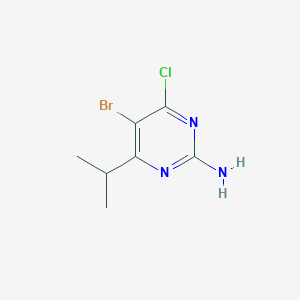

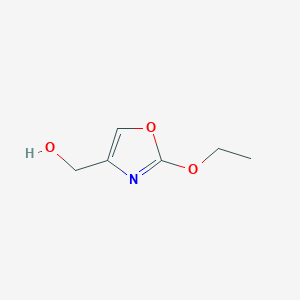
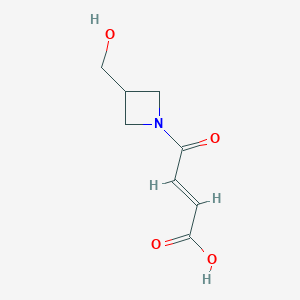

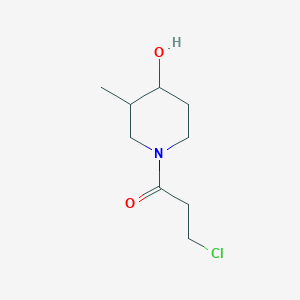



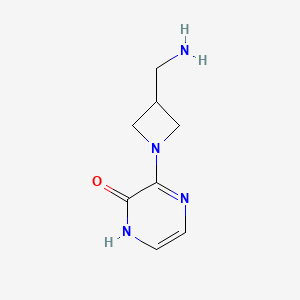

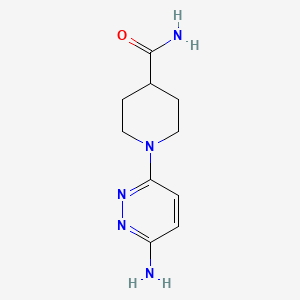
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)